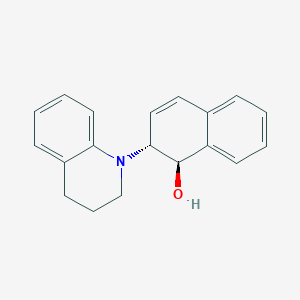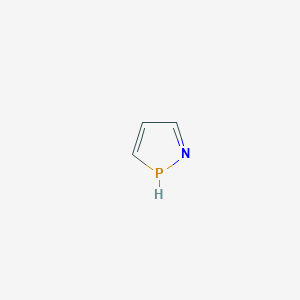
2H-1,2-Azaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2-Azaphosphole is a heterocyclic compound containing both nitrogen and phosphorus atoms within a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2-Azaphosphole typically involves cyclization reactions. One common method is the cyclization of ethyl N-methyl-3-bromopropylphosphonamidate with sodium hydride. Another approach involves the reaction of methyleneaminophosphanes with activated alkenes and alkynes . Additionally, the thermal decomposition of 7-phosphanorbornadiene complexes in the presence of carbonitriles and dimethyl acetylenedicarboxylate has been shown to yield this compound complexes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of cyclization and annulation reactions, which are common in industrial organic synthesis, could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2H-1,2-Azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted azaphosphole compounds .
Scientific Research Applications
2H-1,2-Azaphosphole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2H-1,2-Azaphosphole exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The presence of both nitrogen and phosphorus atoms in the ring allows for unique coordination chemistry, which is exploited in various applications .
Comparison with Similar Compounds
1,3-Azaphosphole: Similar in structure but with different electronic properties due to the position of the nitrogen atom.
1,2-Azaphosphorine: A six-membered ring analog with distinct reactivity and stability.
1,2-Azaphosphepine: Another six-membered ring compound with unique pharmacological activities.
Uniqueness: 2H-1,2-Azaphosphole is unique due to its five-membered ring structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific coordination environments .
Properties
CAS No. |
405922-97-6 |
|---|---|
Molecular Formula |
C3H4NP |
Molecular Weight |
85.04 g/mol |
IUPAC Name |
2H-azaphosphole |
InChI |
InChI=1S/C3H4NP/c1-2-4-5-3-1/h1-3,5H |
InChI Key |
VOIAXMKZWHLLBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CPN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


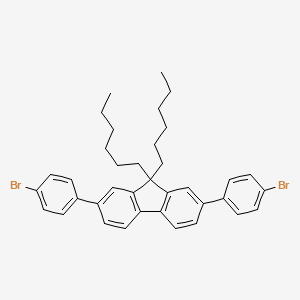
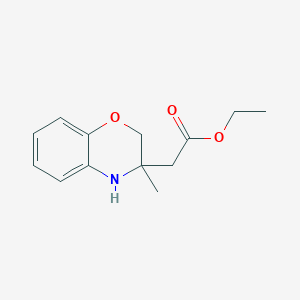
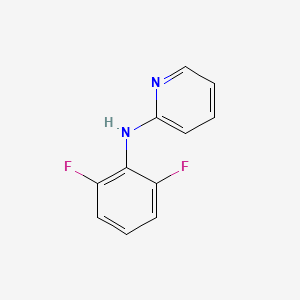
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)

![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
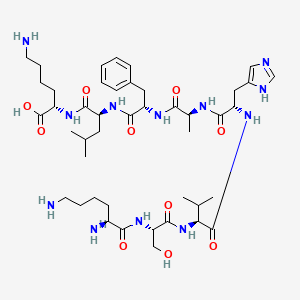
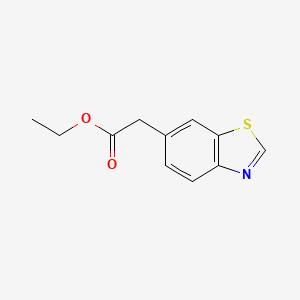
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
